molecular formula C6H3Cl2N3 B1591004 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 97337-32-1

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1591004
CAS RN: 97337-32-1
M. Wt: 188.01 g/mol
InChI Key: CGTRULURZFVPIX-UHFFFAOYSA-N
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Description

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates, including CP690550, CGP76030 , and others. It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Molecular Structure Analysis

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .


Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is a versatile chemical compound with diverse properties . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application : 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds .
    • Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block .
    • Results or Outcomes : This compound is particularly useful in the creation of kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
  • Anti-inflammatory Research

    • Summary of Application : Pyrimidines, including 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine, display a range of pharmacological effects including anti-inflammatory . This compound is used in the synthesis of derivatives that potently suppress NO generation .
    • Methods of Application : The synthesis of pyrimidines involves numerous methods . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . The IC50 values for most of the derivatives were recorded to be less than 5 μM .
  • Anticancer Research
    • Summary of Application : 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is used in the design and synthesis of a new series of pyrrolo[2,3-D]pyrimidine derivatives for anticancer research . These derivatives have shown promising results against several human cancer cell lines .
    • Methods of Application : The derivatives were synthesized using a microwave technique, which is a new and robust approach for the preparation of this type of pyrrolo[2,3-D]pyrimidine derivatives . The chemical structure of the synthesized derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
    • Results or Outcomes : Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
  • Design and Synthesis of New Derivatives
    • Summary of Application : 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is used in the design and synthesis of new derivatives . These derivatives are synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .
    • Methods of Application : The derivatives are synthesized using a microwave technique . This is a new and robust approach for the preparation of this type of pyrrolo[2,3-D]pyrimidine derivatives . The chemical structure of the synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
    • Results or Outcomes : The synthesized derivatives were tested in vitro against seven selected human cancer cell lines . It was found that compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

Safety And Hazards

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is classified as Acute toxicity - Category 4, Oral Skin irritation, Category 2 . It is harmful if swallowed and causes skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Given its wide use in the synthesis of pharmaceutical intermediates and its role as a biochemical reagent, 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is likely to continue to be a subject of research and development . Its use in the synthesis of JAK inhibitors suggests potential applications in the treatment of diseases affecting the immune system .

properties

IUPAC Name

4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTRULURZFVPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560175
Record name 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

CAS RN

97337-32-1
Record name 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Klečka, L Poštová Slavětínská… - European Journal of …, 2015 - Wiley Online Library
A general access to 4‐substituted 6‐arylpyrrolo[2,3‐d]pyrimidine (6‐substituted 8‐aryl‐7‐deazapurine derivatives) was developed based on iridium‐catalyzed C–H borylations of …
DE Smith - 2017 - search.proquest.com
Many biologically active compounds consist of interconverting atropisomeric mixtures. While one of the atropisomers inhibits the target, the other may lead to off-target effects. In this …
Number of citations: 0 search.proquest.com

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